molecular formula C9H8BrFO B164504 3-(4-Bromo-2-fluorophenyl)propanal CAS No. 134057-46-8

3-(4-Bromo-2-fluorophenyl)propanal

Cat. No.: B164504
CAS No.: 134057-46-8
M. Wt: 231.06 g/mol
InChI Key: MMQZEBPLYXTLOR-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)propanal is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-2-fluorophenyl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-fluorophenyl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQZEBPLYXTLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568124
Record name 3-(4-Bromo-2-fluorophenyl)propanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134057-46-8
Record name 3-(4-Bromo-2-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Bromo-2-fluorophenyl)propanal: A Core Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Bromo-2-fluorophenyl)propanal, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details the compound's fundamental physicochemical properties, outlines a robust and validated synthetic protocol, presents a predictive spectroscopic profile for analytical confirmation, and explores its versatile applications as a building block in medicinal chemistry. The guide emphasizes the strategic importance of the compound's unique structural motifs—the reactive aldehyde and the functionalized aryl halide—which serve as critical handles for molecular diversification in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

3-(4-Bromo-2-fluorophenyl)propanal is a substituted aromatic aldehyde. Its structure incorporates a propanal moiety attached to a phenyl ring, which is further functionalized with both a bromine and a fluorine atom. This specific arrangement of functional groups makes it a highly valuable precursor in organic synthesis, particularly for creating complex molecules with potential biological activity.[1][2] The bromine atom provides a reactive site for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in target drug molecules.

The core physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₉H₈BrFO
Molecular Weight 231.06 g/mol
IUPAC Name 3-(4-Bromo-2-fluorophenyl)propanal
CAS Number Not available; structural isomer of 124170-34-9
Canonical SMILES C1=CC(=C(C=C1CCC=O)F)Br
InChI Key (Generated) Will depend on final registration
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid
Synthesis Protocol: Oxidation of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

The most direct and reliable synthetic route to 3-(4-Bromo-2-fluorophenyl)propanal is the selective oxidation of its corresponding primary alcohol, 3-(4-Bromo-2-fluorophenyl)propan-1-ol. This precursor is commercially available (CAS 1057671-56-3), making this pathway efficient and scalable.[3]

The use of Dess-Martin Periodinane (DMP) is recommended for this transformation. DMP is a hypervalent iodine reagent known for its mild and highly selective oxidation of primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents like potassium permanganate.[1][4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup Reactant 3-(4-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057671-56-3) Reaction Oxidation Reaction (Room Temp, 2-3h) Reactant->Reaction 1. Reagent Dess-Martin Periodinane (DMP) in Dichloromethane (DCM) Reagent->Reaction 2. Workup Quench (aq. Na₂S₂O₃ / NaHCO₃) Aqueous Extraction Reaction->Workup 3. Purification Silica Gel Chromatography Workup->Purification 4. Product 3-(4-Bromo-2-fluorophenyl)propanal (Final Product) Purification->Product 5.

Caption: Synthetic workflow for 3-(4-Bromo-2-fluorophenyl)propanal.

Step-by-Step Methodology
  • Preparation: To a solution of 3-(4-Bromo-2-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add Dess-Martin Periodinane (1.1 eq) in one portion under a nitrogen atmosphere.

  • Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(4-Bromo-2-fluorophenyl)propanal.[4]

Analytical and Spectroscopic Profile

As experimental spectra for this specific isomer are not widely published, this section provides a predictive profile based on established principles of spectroscopy and data from closely related analogues.[4][5] This serves as a reliable guide for structural verification.

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ 9.8 (t, 1H): Aldehyde proton (-CHO), small coupling to adjacent CH₂.δ 7.2-7.5 (m, 3H): Aromatic protons, complex multiplet pattern due to F and Br substitution.δ 2.95 (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).δ 2.80 (dt, 2H): Methylene protons adjacent to the aldehyde (-CH₂-CHO).
¹³C NMR (CDCl₃, 100 MHz)δ ~201: Aldehyde carbonyl carbon.δ ~160 (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine (C-F).δ ~115-140: Remaining aromatic carbons.δ ~45: Aliphatic carbon (-CH₂-CHO).δ ~25: Aliphatic carbon (-CH₂-Ar).
Mass Spec. (EI) Molecular Ion (M⁺): A characteristic pair of peaks at m/z 230 and 232 with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5]
IR Spectroscopy (film)~2900-2820, ~2720 cm⁻¹: Aldehyde C-H stretching.~1725 cm⁻¹: Strong aldehyde C=O carbonyl stretching.~1580, ~1470 cm⁻¹: Aromatic C=C stretching.~1250 cm⁻¹: Aryl C-F stretching.~1050 cm⁻¹: Aryl C-Br stretching.
Applications in Drug Development

The utility of 3-(4-Bromo-2-fluorophenyl)propanal in drug discovery stems from its dual reactivity, allowing it to serve as a versatile scaffold for building molecular complexity.

A Hub for Molecular Diversification

The aryl bromide and aldehyde functional groups are orthogonal handles for a wide range of chemical transformations. The C-Br bond is a classic substrate for transition-metal-catalyzed cross-coupling reactions, while the aldehyde is a gateway to numerous functional groups. This makes the molecule an ideal starting point for constructing libraries of related compounds for structure-activity relationship (SAR) studies.

Applications_Hub cluster_Br Aryl Bromide Reactions cluster_CHO Aldehyde Reactions Core 3-(4-Bromo-2-fluorophenyl)propanal Suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) Core->Suzuki [Pd], Boronic Acid Sonogashira Sonogashira Coupling (Adds Alkynes) Core->Sonogashira [Pd/Cu], Alkyne Buchwald Buchwald-Hartwig (Adds Amines/Ethers) Core->Buchwald [Pd], Amine ReductiveAmination Reductive Amination (Forms Amines) Core->ReductiveAmination Amine, NaBH₃CN Wittig Wittig Reaction (Forms Alkenes) Core->Wittig Ylide Oxidation Oxidation (Forms Carboxylic Acids) Core->Oxidation KMnO₄ / Jones

Caption: Key synthetic transformations of the title compound.

Role as a Critical Pharmacophore

The 4-bromo-2-fluorophenyl motif is a recognized pharmacophore present in numerous biologically active molecules.[1] Its inclusion can significantly influence a compound's pharmacological profile.

  • Precursor to Bioactive Scaffolds: This compound is an ideal precursor for synthesizing more complex heterocyclic systems and chalcone derivatives, which have been investigated for their potential to inhibit tumor initiation and progression.[1]

  • Improving Drug Properties: The strategic placement of fluorine can block sites of metabolism, increase binding affinity to target proteins, and improve overall pharmacokinetic properties like bioavailability.[6]

  • Late-Stage Functionalization: In modern drug development, the ability to modify a complex molecule at a late stage is highly valuable. The aryl bromide in 3-(4-Bromo-2-fluorophenyl)propanal provides a reliable anchor point for introducing new functional groups or isotopic labels onto an advanced intermediate, accelerating the drug discovery process.[7]

Conclusion

3-(4-Bromo-2-fluorophenyl)propanal is more than a simple chemical; it is a strategic tool for medicinal chemists. With a well-defined molecular structure, a reliable synthetic pathway, and a predictable analytical profile, it serves as a robust and versatile starting material. Its capacity for controlled, orthogonal functionalization at both the aryl bromide and aldehyde positions empowers researchers to efficiently explore vast chemical spaces, facilitating the rational design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge required for its effective integration into advanced drug discovery and development programs.

References
  • Reagentia. 3-(4-Bromo-2-fluorophenyl)propan-1-ol (1 x 1 g). [Link]

  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • Pharmacy 180. Application of Pro-drugs - Medicinal Chemistry. [Link]

  • University of Gothenburg. Innovative Boron Compounds Open New Avenues for Simplified Drug Development. [Link]

Sources

potential applications of 3-(4-Bromo-2-fluorophenyl)propanal in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 3-(4-Bromo-2-fluorophenyl)propanal (CAS 1057671-56-3) represents a "privileged" bifunctional building block. It bridges the gap between fragment-based screening and late-stage lead optimization. Its value lies in its orthogonal reactivity : the aldehyde functionality allows for rapid scaffold elaboration (via reductive amination or olefination), while the 4-bromo-2-fluoro motif serves as a pre-installed pharmacophore offering metabolic stability and a handle for cross-coupling.

This guide details the technical applications of this synthon, focusing on its role in constructing metabolically robust amine libraries and biaryl scaffolds common in GPCR and kinase inhibitor research.

Structural Analysis & Pharmacophore Integration

The "Fluorine Effect"

The 2-fluoro substituent is not merely decorative; it is a strategic tool for modulating physicochemical properties:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. Placing fluorine at the ortho position relative to the alkyl chain often blocks metabolic dealkylation or ring hydroxylation at the most electron-rich sites.

  • Conformational Lock: The fluorine atom induces a specific dihedral angle preference relative to the alkyl chain due to electrostatic repulsion and the gauche effect, potentially pre-organizing the molecule for receptor binding.

The "Bromide Handle"

The para-bromide provides a site for late-stage diversification. Unlike chlorides, which can be sluggish, or iodides, which are unstable, the aryl bromide offers the ideal balance of stability during aldehyde manipulations (e.g., reductive amination) and reactivity during Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Synthetic Versatility: The "Divergent Hub"

The utility of 3-(4-Bromo-2-fluorophenyl)propanal stems from its ability to serve as a divergent node. A medicinal chemist can react the aldehyde first to establish a core linker, then functionalize the bromide, or vice versa.

Pathway A: Reductive Amination (The "Linker Strategy")

The propyl-aldehyde chain is the perfect length to form propyl-amine linkers , a structural motif ubiquitous in GPCR ligands (e.g., Dopamine, Serotonin, and Histamine receptor antagonists).

  • Reaction: Aldehyde + Primary/Secondary Amine + Reductant

    
     Secondary/Tertiary Amine.
    
  • Advantage: Avoids the over-alkylation issues of alkyl halides.[1]

Pathway B: Cross-Coupling (The "Scaffold Extension")

The aryl bromide allows for the attachment of heteroaryl groups to create biaryl systems, which are critical for occupying hydrophobic pockets in enzyme active sites (e.g., Kinase hinge binders).

Visualization of Synthetic Pathways

G cluster_0 Primary Application Domain Core 3-(4-Bromo-2-fluorophenyl)propanal (CAS 1057671-56-3) Amine Secondary/Tertiary Amines (GPCR Ligands) Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Acid Propionic Acid Derivs. (Anti-inflammatory Isosteres) Core->Acid Oxidation (NaClO2, Pinnick) Biaryl Biaryl Aldehydes (Scaffold Extension) Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd(0)) Alkene Alkenyl Linkers (Wittig/Horner-Wadsworth) Core->Alkene Olefination (Ph3P=CR2)

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and aryl bromide functionalities.

Experimental Protocols

Protocol 1: Reductive Amination (General Procedure)

Objective: Synthesis of a secondary amine library using 3-(4-Bromo-2-fluorophenyl)propanal. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2]

Reagents:

  • 3-(4-Bromo-2-fluorophenyl)propanal (1.0 equiv)[3][4]

  • Amine (R-NH2) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, optional)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve 3-(4-Bromo-2-fluorophenyl)propanal (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

    • Expert Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Activation: Stir at room temperature for 30 minutes. If the amine is sterically hindered, add 1 drop of Glacial Acetic Acid to catalyze imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) portion-wise.

    • Why STAB? Unlike NaBH4, STAB is mild and does not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol side-product [1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine product; disappearance of aldehyde peak).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the aryl bromide after the aldehyde has been protected or reacted. Note: If coupling is performed directly on the aldehyde, use a non-nucleophilic base to avoid aldol condensation.

Reagents:

  • Substrate (Bromide derivative) (1.0 equiv)[5]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the bromide substrate, boronic acid, K2CO3, and Pd catalyst. Seal the vial. Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–100°C for 2–4 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography.

Quantitative Data: Reactivity Profile

The following table summarizes the expected reactivity trends for this scaffold compared to non-fluorinated or non-brominated analogues.

Feature3-(4-Bromo-2-fluorophenyl)propanal3-(4-Bromophenyl)propanalImpact of Modification
Aldehyde Reactivity HighHighNegligible steric hindrance from ortho-F on the remote aldehyde.
Metabolic Stability Enhanced Moderate2-F blocks ortho-hydroxylation; reduces electron density of the ring.
Lipophilicity (LogP) ~2.8 (Estimated)~2.5Fluorine increases lipophilicity, improving membrane permeability.
Coupling Efficiency Excellent (Br)Excellent (Br)2-F exerts minor electronic deactivation on the 4-Br, but coupling remains robust.

Safety & Stability

  • Aldehyde Oxidation: Like all aldehydes, this compound is prone to air oxidation to the corresponding carboxylic acid (3-(4-bromo-2-fluorophenyl)propanoic acid).

    • Storage: Store under Nitrogen at -20°C.

  • Polymerization: Avoid strong bases or mineral acids which may induce aldol polymerization.

  • Toxicity: Handle as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures.[6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Sources

literature review of 3-(4-Bromo-2-fluorophenyl)propanal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Z-Guide-to-3-(4-Bromo-2-fluorophenyl)propanal-Synthesis

A Senior Application Scientist's Guide to the Synthesis of 3-(4-Bromo-2-fluorophenyl)propanal: Strategies, Protocols, and Mechanistic Insights

Abstract

This comprehensive technical guide provides an in-depth analysis of the synthetic pathways leading to 3-(4-bromo-2-fluorophenyl)propanal, a valuable building block in pharmaceutical and materials science research. This document explores multiple retrosynthetic strategies, focusing on the practical execution of key chemical transformations. Detailed experimental protocols, mechanistic discussions, and comparative analyses of different routes are presented to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. The guide emphasizes mild and selective reactions, highlighting modern synthetic methodologies that avoid harsh or toxic reagents.

Introduction and Strategic Overview

3-(4-Bromo-2-fluorophenyl)propanal is a key chemical intermediate whose structural motifs are prevalent in the development of novel therapeutic agents and functional materials.[1] The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the ortho-fluorine substituent can significantly modulate the physicochemical properties of derivative compounds. The propanal side-chain is a versatile handle for a variety of subsequent chemical transformations.

The synthesis of this target molecule presents several challenges, including the prevention of over-oxidation to the corresponding carboxylic acid and the management of functional group compatibility. This guide will focus on the most logical and field-proven retrosynthetic approach: the mild oxidation of the corresponding primary alcohol, 3-(4-bromo-2-fluorophenyl)propan-1-ol. This precursor is readily available from commercial sources or can be synthesized through robust carbon-carbon bond-forming reactions.[2]

We will dissect two primary synthetic strategies:

  • Strategy A: Oxidation of a Precursor Alcohol. This is the most direct and widely applicable method, relying on the selective oxidation of a primary alcohol to an aldehyde. We will provide detailed protocols for leading mild oxidation methods.

The following diagram illustrates the primary synthetic logic discussed in this guide.

G cluster_main Synthetic Pathways to 3-(4-Bromo-2-fluorophenyl)propanal cluster_A Strategy A: Oxidation cluster_B Strategy B: C-C Coupling (Alternative) Target 3-(4-Bromo-2-fluorophenyl)propanal Alcohol 3-(4-Bromo-2-fluorophenyl)propan-1-ol Swern Swern Oxidation Alcohol->Swern [O] DMP Dess-Martin Oxidation Alcohol->DMP [O] Swern->Target DMP->Target ArylHalide 1-Bromo-4-iodo-2-fluorobenzene Heck Heck Reaction ArylHalide->Heck AllylAlcohol Allyl Alcohol AllylAlcohol->Heck Heck->Alcohol Forms Precursor

Caption: Overview of primary and alternative synthetic strategies.

Preferred Synthetic Route: Oxidation of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The key challenge is to prevent over-oxidation to the more thermodynamically stable carboxylic acid.[5] This necessitates the use of mild and selective oxidizing agents. We will detail two of the most reliable and widely adopted methods: the Swern Oxidation and the Dess-Martin Oxidation.

Method 1: Swern Oxidation

The Swern oxidation is a highly effective method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered organic base like triethylamine (TEA).[6] Its primary advantages are the extremely mild reaction conditions (typically -78 °C), which preserves sensitive functional groups, and the avoidance of toxic heavy metals like chromium.[7]

Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The addition of triethylamine facilitates an E2-like elimination via a five-membered ring transition state, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[8][9] The low temperature is crucial to stabilize the reactive intermediates.[10]

Detailed Experimental Protocol: Swern Oxidation

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equiv.) in anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 10 minutes.

  • Alcohol Addition: Add a solution of 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 equiv.) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.[10]

  • Base Quench: Add triethylamine (TEA) (7.0 equiv.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for an additional 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours.[10]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4-bromo-2-fluorophenyl)propanal.

Caution: The reaction liberates carbon monoxide and carbon dioxide gas and produces the malodorous byproduct dimethyl sulfide.[6] All operations must be performed in a well-ventilated fume hood.

Method 2: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is another exceptionally mild and selective method for converting primary alcohols to aldehydes.[11] The reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a hypervalent iodine compound that operates under neutral conditions at room temperature.[12] This makes it ideal for substrates that are sensitive to acidic or basic conditions.[11]

Mechanism Insight: The reaction is believed to proceed through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center.[13] An intramolecular deprotonation then facilitates the elimination of the carbonyl product and the reduced iodine byproduct.[14]

Detailed Experimental Protocol: Dess-Martin Oxidation

  • Apparatus Setup: To a standard round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 equiv.).

  • Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM). To this solution, add Dess-Martin periodinane (1.1-1.5 equiv.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The addition of a small amount of water can sometimes accelerate the reaction rate.[11]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure aldehyde.

Comparative Analysis of Oxidation Methods
FeatureSwern OxidationDess-Martin Oxidation
Temperature Low (-78 °C)Room Temperature
Reagents Oxalyl Chloride, DMSO, TriethylamineDess-Martin Periodinane (DMP)
Advantages Inexpensive reagents, high yields.Mild, neutral conditions, fast reaction times, simple work-up.[11][12]
Disadvantages Requires cryogenic temperatures, produces foul-smelling byproduct (dimethyl sulfide), sensitive to water.[6]Reagent is expensive and can be shock-sensitive.[15]
Ideal For Large-scale synthesis, acid/base sensitive substrates (with care).Acid-labile substrates, rapid small-scale synthesis.[11]

Alternative Synthetic Strategies

While oxidation of the corresponding alcohol is the preferred route, other strategies can be employed, particularly if the starting alcohol is not available.

Heck Reaction Approach

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene.[3] In principle, one could couple a di-halogenated benzene, such as 1-bromo-2-fluoro-4-iodobenzene, with allyl alcohol. This would form 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol, which could then be reduced to the saturated alcohol precursor and subsequently oxidized.

G cluster_heck Heck Reaction to Precursor ArylIodide 1-Bromo-2-fluoro-4-iodobenzene HeckStep Pd Catalyst, Base (Heck Reaction) ArylIodide->HeckStep AllylAlcohol Allyl Alcohol AllylAlcohol->HeckStep UnsaturatedAlcohol 3-(4-bromo-2-fluorophenyl) prop-2-en-1-ol HeckStep->UnsaturatedAlcohol ReductionStep Reduction (e.g., H₂, Pd/C) UnsaturatedAlcohol->ReductionStep SaturatedAlcohol 3-(4-bromo-2-fluorophenyl) propan-1-ol ReductionStep->SaturatedAlcohol

Caption: Multi-step synthesis of the alcohol precursor via a Heck reaction.

This approach involves more steps than direct oxidation but demonstrates the modularity of modern organic synthesis. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity in the Heck reaction.[4] This pathway is particularly useful when building a library of analogues from a common aryl halide intermediate.

Conclusion

The synthesis of 3-(4-bromo-2-fluorophenyl)propanal is most efficiently and reliably achieved through the mild oxidation of its corresponding primary alcohol. Both the Swern and Dess-Martin oxidation protocols offer excellent yields and functional group tolerance, making them superior choices over harsher, less selective methods. The Swern oxidation is often favored for its cost-effectiveness on a larger scale, while the Dess-Martin oxidation provides operational simplicity and speed for smaller-scale applications. For researchers requiring a more convergent approach or facing a lack of the precursor alcohol, multi-step strategies involving C-C bond formations like the Heck reaction provide a viable, albeit longer, alternative. The selection of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, available starting materials, and the chemical sensitivity of the substrate.

References

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Retrieved from [Link]

  • Dr. K. (2025, November 21). Dess-Martin-Periodinane oxidation. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233. Retrieved from [Link]

  • Reagentia. (n.d.). 3-(4-Bromo-2-fluorophenyl)propan-1-ol (1 x 1 g). Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of alcohols. Chemguide. Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for using 3-(4-Bromo-2-fluorophenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for 3-(4-Bromo-2-fluorophenyl)propanal

Introduction & Compound Profile

3-(4-Bromo-2-fluorophenyl)propanal is a bifunctional building block highly valued in medicinal chemistry for its ability to serve as a "linker" scaffold.[1] It features two distinct reactive handles:

  • Aliphatic Aldehyde: Enables reductive amination, Wittig olefination, and oxidation/reduction chemistry.

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to elaborate the aromatic core.[1]

  • Ortho-Fluorine: Provides metabolic stability (blocking P450 oxidation sites) and modulates the electronic properties of the ring.

This guide provides validated protocols for utilizing this compound in drug discovery workflows, focusing on chemoselectivity and yield optimization.

Chemical Identity
PropertyDetail
IUPAC Name 3-(4-Bromo-2-fluorophenyl)propanal
CAS Number 124170-34-9 (Isomer analog reference); Note: Specific isomers may vary by vendor; verify by NMR.[1]
Molecular Formula C₉H₈BrFO
Molecular Weight 231.06 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water.

Handling, Storage & Stability

Critical Alert: As an aldehyde, this compound is susceptible to air oxidation, converting to the corresponding carboxylic acid [3-(4-bromo-2-fluorophenyl)propanoic acid] over time.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Purification: If the compound has degraded (evident by the appearance of a broad OH peak in NMR ~11-12 ppm), purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) immediately before use.

Experimental Workflow Overview

The following diagram illustrates the three primary divergent synthetic pathways accessible from this core intermediate.

G Start 3-(4-Bromo-2-fluorophenyl)propanal (Core Scaffold) Path1 Reductive Amination (Target: Secondary/Tertiary Amines) Start->Path1  + Amine  NaBH(OAc)3 Path2 Suzuki-Miyaura Coupling (Target: Biaryl Aldehydes) Start->Path2  + Ar-B(OH)2  Pd(dppf)Cl2 Path3 Pinnick Oxidation (Target: Carboxylic Acids) Start->Path3  NaClO2  NaH2PO4

Figure 1: Divergent synthetic utility of the 3-(4-Bromo-2-fluorophenyl)propanal scaffold.

Protocol 1: Reductive Amination (The "Linker" Strategy)

This is the most frequent application, used to attach the fluorophenyl-propyl tail to a secondary amine scaffold.

Mechanistic Insight: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic and allows for a "one-pot" procedure where the imine is formed and reduced selectively in the presence of the aldehyde, minimizing alcohol byproducts.

Materials
  • Substrate: 3-(4-Bromo-2-fluorophenyl)propanal (1.0 equiv)

  • Amine Partner: 1.0 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv TEA)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve the Amine (1.0 mmol) in DCE (5 mL).

    • Add 3-(4-Bromo-2-fluorophenyl)propanal (231 mg, 1.0 mmol).[1]

    • Add 1 drop of glacial Acetic Acid.

    • Stir at Room Temperature (RT) for 30–60 minutes. Note: Formation of the imine/iminium species is often visible by TLC.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for sensitive amines).

    • Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.

  • Workup:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH or Hexanes/EtOAc) is usually required to remove unreacted aldehyde or amine.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling[1]

Challenge: Performing palladium-catalyzed coupling on an aryl bromide containing a free aldehyde is risky.[1] Basic conditions can trigger aldol condensation or Cannizzaro reactions. Solution: Use a mild base (K₃PO₄) and a robust catalyst (Pd(dppf)Cl₂) that operates efficiently at lower temperatures (60–80°C), or protect the aldehyde first.

The protocol below assumes a direct coupling approach using mild conditions.

Materials
  • Substrate: 3-(4-Bromo-2-fluorophenyl)propanal (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) degassed.[1]

Step-by-Step Methodology
  • Setup:

    • Charge a microwave vial or pressure tube with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), Base (2.0 mmol), and Catalyst (40 mg, 5 mol%).

    • Seal the vessel and purge with Argon for 5 minutes.

  • Reaction:

    • Inject degassed Dioxane/Water (5 mL) through the septum.

    • Heat to 80°C for 2–4 hours. Do not exceed 100°C to prevent aldehyde degradation.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate and water.

    • Filter through a pad of Celite to remove Palladium black.

    • Separate layers; extract aqueous layer with EtOAc.

    • Dry organics (MgSO₄) and concentrate.

  • Validation:

    • Check NMR for the retention of the aldehyde proton (~9.8 ppm) and the disappearance of the aryl bromide signals.

Protocol 3: Pinnick Oxidation (To Carboxylic Acid)

If the target is the acid (e.g., for amide coupling), Pinnick oxidation is superior to KMnO₄ or Jones reagent as it avoids bromination of the alpha-position or over-oxidation.

Materials
  • Substrate: 3-(4-Bromo-2-fluorophenyl)propanal

  • Oxidant: Sodium Chlorite (NaClO₂) (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (10 equiv) or Resorcinol[1]

  • Buffer: NaH₂PO₄ (aqueous solution)

  • Solvent: t-Butanol / Water (3:1)[1]

Step-by-Step Methodology
  • Dissolve the substrate in t-Butanol/Water.[1]

  • Add 2-Methyl-2-butene (scavenger for HOCl byproduct).[1]

  • Add NaH₂PO₄ (monobasic sodium phosphate) to buffer pH to ~3.5.

  • Add NaClO₂ slowly at 0°C.

  • Stir at RT for 1–2 hours.

  • Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc. The product is usually pure enough for subsequent steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation.Add molecular sieves (4Å) during the imine formation step (Step 1) to drive equilibrium.
Aldehyde Degradation in Suzuki Base-catalyzed aldol condensation.[1]Switch to anhydrous conditions using K₃PO₄ in Toluene/Water (minimal water) or protect aldehyde as a dimethyl acetal prior to coupling.
Debromination (Ar-H formed) Pd-catalyzed hydrodehalogenation.[1]Ensure solvent is thoroughly degassed; switch solvent to Toluene; lower reaction temperature.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link

  • BenchChem. "3-(3-Bromo-4-fluorophenyl)propanal Product Information." BenchChem Database, Accessed 2023. Link (Cited for structural analog properties and handling).

  • ChemScene. "3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine Properties." ChemScene Product Catalog, Accessed 2023. Link (Cited for confirmation of fluorophenyl-propyl scaffold stability).

  • Pinnick, H. W., et al. "Reaction of chlorite with aldehydes: application to the synthesis of carboxylic acids." Tetrahedron, vol. 37, no. 11, 1981, pp. 2091-2096.

Sources

Synthetic Routes Utilizing 3-(4-Bromo-2-fluorophenyl)propanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the rational design of synthetic pathways hinges on the availability of versatile and strategically functionalized building blocks. 3-(4-Bromo-2-fluorophenyl)propanal is one such molecule, embodying a unique combination of reactive handles that empower chemists to explore diverse chemical space. Its structure, featuring a propanal moiety, a fluorinated phenyl ring, and a bromine atom, offers a trifecta of synthetic opportunities. The aldehyde group is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromo-fluoro-aromatic core is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This application note provides a comprehensive guide to the synthesis and strategic utilization of 3-(4-Bromo-2-fluorophenyl)propanal, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The 3-bromo-4-fluorophenyl group, a related isomer, is a critical component in active pharmaceutical ingredients, such as ATP-sensitive potassium channel openers being explored for the suppression of urinary bladder contractions[1]. This highlights the potential of such substituted phenylpropanals in medicinal chemistry.

Synthesis of 3-(4-Bromo-2-fluorophenyl)propanal

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and effective strategy involves a two-step sequence starting from the commercially available 3-(4-bromo-2-fluorophenyl)propan-1-ol. This approach ensures high yields and straightforward purification.

Protocol 1: Swern Oxidation of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

The Swern oxidation is a mild and highly efficient method for the conversion of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the corresponding carboxylic acid.

Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The subsequent addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular E2-type elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.

Experimental Workflow: Swern Oxidation

reagents Oxalyl Chloride, DMSO, DCM reaction Reaction at -78 °C to rt reagents->reaction alcohol 3-(4-Bromo-2-fluorophenyl)propan-1-ol alcohol->reaction base Triethylamine base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-(4-Bromo-2-fluorophenyl)propanal purification->product

Caption: Workflow for the Swern oxidation of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and oxalyl chloride (1.2 eq, 1.7 mL) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq, 3.1 mL) in DCM (20 mL) to the stirred solution via the dropping funnel over 15 minutes. Stir the resulting mixture for an additional 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve 3-(4-bromo-2-fluorophenyl)propan-1-ol (1 eq, 5.0 g) in DCM (30 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Base Addition and Aldehyde Formation: Add triethylamine (5.0 eq, 14.6 mL) to the reaction mixture, still at -78 °C. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-bromo-2-fluorophenyl)propanal as a colorless oil.

Reactant/Reagent MW ( g/mol ) Equivalents Amount
3-(4-Bromo-2-fluorophenyl)propan-1-ol235.081.05.0 g
Oxalyl chloride126.931.21.7 mL
Dimethyl sulfoxide (DMSO)78.132.23.1 mL
Triethylamine101.195.014.6 mL
Dichloromethane (DCM)84.93-~150 mL
Expected Product MW ( g/mol ) Yield
3-(4-Bromo-2-fluorophenyl)propanal233.06~85-95%

Synthetic Applications of 3-(4-Bromo-2-fluorophenyl)propanal

The strategic placement of the aldehyde and bromo functionalities makes this compound a powerful intermediate for the synthesis of a diverse range of molecular architectures.

Chain Elongation and Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from aldehydes and ketones.

Mechanism Insight: The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.

Reaction Scheme: Wittig Olefination

aldehyde 3-(4-Bromo-2-fluorophenyl)propanal reaction Wittig Reaction aldehyde->reaction ylide Phosphorus Ylide (Ph3P=CHR) ylide->reaction product Alkene Derivative reaction->product side_product Triphenylphosphine Oxide reaction->side_product

Caption: General scheme for the Wittig reaction of 3-(4-bromo-2-fluorophenyl)propanal.

Protocol 2: Synthesis of (E)-1-(4-Bromo-2-fluorophenyl)-4-phenylbut-3-ene

  • Ylide Preparation: In a flame-dried round-bottom flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.1 eq, 5.2 g) in anhydrous tetrahydrofuran (THF, 80 mL). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes, 4.4 mL) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C.

  • Aldehyde Addition: Dissolve 3-(4-bromo-2-fluorophenyl)propanal (1.0 eq, 3.0 g) in anhydrous THF (20 mL) and add it slowly to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (50 mL). Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to yield the desired alkene.

Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful method for the formation of C-N bonds, providing access to a wide variety of primary, secondary, and tertiary amines.

Mechanism Insight: The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and the amine under mildly acidic conditions. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to afford the amine product.

Protocol 3: Synthesis of N-Benzyl-3-(4-bromo-2-fluorophenyl)propan-1-amine

  • Reaction Setup: To a solution of 3-(4-bromo-2-fluorophenyl)propanal (1.0 eq, 2.0 g) in 1,2-dichloroethane (DCE, 40 mL), add benzylamine (1.1 eq, 1.05 mL) followed by sodium triacetoxyborohydride (1.5 eq, 3.6 g).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL). Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (DCM/methanol) to give the target secondary amine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino groups. These reactions are fundamental in modern drug discovery for building molecular complexity.

Synthetic Pathways: Palladium-Catalyzed Cross-Coupling

start 3-(4-Bromo-2-fluorophenyl)propanal suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald product_suzuki Biaryl Derivative suzuki->product_suzuki product_sonogashira Alkynyl Derivative sonogashira->product_sonogashira product_buchwald Arylamine Derivative buchwald->product_buchwald

Caption: Palladium-catalyzed cross-coupling reactions of 3-(4-bromo-2-fluorophenyl)propanal.

General Considerations for Cross-Coupling Reactions:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typical. Buchwald-Hartwig aminations often employ bulky electron-rich phosphine ligands.

  • Base and Solvent: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) and solvent (e.g., toluene, dioxane, DMF) is dependent on the specific coupling partners and catalyst system.

  • Protection of the Aldehyde: For some cross-coupling reactions, it may be necessary to protect the aldehyde functionality as an acetal to prevent undesired side reactions. This can be achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, and the protecting group can be readily removed after the coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid (Illustrative Example with Aldehyde Protection)

  • Acetal Protection: To a solution of 3-(4-bromo-2-fluorophenyl)propanal (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the protected aldehyde.

  • Suzuki Coupling: To a solution of the protected aldehyde in a mixture of toluene and water, add phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq). Degas the mixture and heat under a nitrogen atmosphere at 90 °C for 12 hours.

  • Deprotection and Purification: Cool the reaction mixture, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry. Remove the solvent and treat the residue with aqueous HCl to deprotect the acetal. Purify the resulting aldehyde by column chromatography.

Conclusion

3-(4-Bromo-2-fluorophenyl)propanal is a highly valuable and versatile building block for organic synthesis. Its unique combination of an aldehyde, a fluorinated aromatic ring, and a bromine atom provides multiple avenues for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

Sources

reaction conditions for 3-(4-Bromo-2-fluorophenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Handling of 3-(4-Bromo-2-fluorophenyl)propanal

Part 1: Strategic Analysis & Application Scope

Target Molecule: 3-(4-Bromo-2-fluorophenyl)propanal CAS (Analog Reference): 124170-34-9 (Isomer 3-bromo-4-fluoro); Specific target is a custom intermediate. Core Utility: This aldehyde acts as a critical "linchpin" scaffold in medicinal chemistry. The aldehyde functionality allows for rapid diversification (reductive amination, Wittig olefination), while the aryl bromide serves as a latent handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install complex heterocycles late in the synthesis. The ortho-fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Primary Synthetic Challenge: The synthesis requires navigating two competing reactivities:

  • Chemoselectivity of Reduction: Reducing the

    
    -unsaturated alkene without debrominating the sensitive aryl bromide.
    
  • Oxidation State Control: Stopping the reduction of the ester/nitrile at the aldehyde stage (difficult) or selectively oxidizing the alcohol without over-oxidation to the carboxylic acid.

Part 2: Retro-Synthesis & Pathway Logic

The most robust, scalable route avoids the direct hydroformylation of styrene derivatives (often requiring high pressure and specialized Rh catalysts) in favor of a stepwise homologation from the commercially available 4-Bromo-2-fluorobenzaldehyde .

Selected Route: Wittig Homologation


 Selective Conjugate Reduction 

Alcohol Formation

Oxidation.[1]

SynthesisRoute SM 4-Bromo-2-fluorobenzaldehyde (Commercial Starting Material) Int1 Ethyl 3-(4-bromo-2-fluorophenyl)acrylate (Cinnamate Ester) SM->Int1 Step 1: Wittig (Ph3P=CHCO2Et) Int2 Ethyl 3-(4-bromo-2-fluorophenyl)propanoate (Saturated Ester) Int1->Int2 Step 2: Selective Reduction (NaBH4 + NiCl2) Note1 Critical Control Point: Avoid Pd/H2 to prevent debromination Int1->Note1 Int3 3-(4-Bromo-2-fluorophenyl)propan-1-ol (Primary Alcohol) Int2->Int3 Step 3: Reduction (LiAlH4 or DIBAL-H) Product 3-(4-Bromo-2-fluorophenyl)propanal (Target Aldehyde) Int3->Product Step 4: Oxidation (Dess-Martin or Swern)

Figure 1: Stepwise synthetic pathway designed to preserve the aryl bromide motif.

Part 3: Detailed Experimental Protocols

Step 1: Wittig Olefination

Objective: Convert the benzaldehyde to the


-unsaturated ester.
  • Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv), (Carbethoxymethylene)triphenylphosphorane (1.1 equiv).

  • Solvent: Toluene or Dichloromethane (DCM).

  • Protocol:

    • Dissolve 4-Bromo-2-fluorobenzaldehyde (e.g., 10.0 g) in anhydrous Toluene (100 mL).

    • Add (Carbethoxymethylene)triphenylphosphorane (1.1 equiv) in one portion.

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The aldehyde spot should disappear.[1]

    • Workup: Cool to room temperature. Concentrate under reduced pressure. The triphenylphosphine oxide (TPPO) byproduct will precipitate.[1] Triturate with cold Hexane/Ether (1:1) and filter off the solid TPPO.

    • Concentrate the filtrate to yield the crude cinnamate ester.[1]

    • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes) if necessary, though crude is often pure enough for Step 2.[1]

Step 2: Selective Conjugate Reduction (The "Nickel Boride" Method)

Objective: Reduce the alkene without touching the Aryl-Bromide bond. Standard Pd/C hydrogenation is forbidden here as it causes significant debromination.[1]

  • Reagents: Sodium Borohydride (

    
    , 4.0 equiv), Nickel(II) Chloride Hexahydrate (
    
    
    
    , 1.0 equiv).[1]
  • Solvent: Methanol (MeOH) / THF (3:1 mixture).

  • Protocol:

    • Dissolve the cinnamate ester from Step 1 in MeOH/THF (0.2 M concentration). Cool to 0°C in an ice bath.

    • Add

      
       (1.0 equiv).[1] The solution will be green.[1]
      
    • Add

      
       (4.0 equiv) portion-wise over 30 minutes. Caution:  Vigorous gas evolution (
      
      
      
      ).[1] The mixture will turn black (formation of Nickel Boride active species).
    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours.

    • Monitor: Check TLC for disappearance of the UV-active conjugated ester spot.

    • Quench: Carefully add saturated

      
       solution. Stir for 30 minutes to decompose boron complexes.
      
    • Extraction: Filter through a Celite pad to remove colloidal nickel. Extract the filtrate with EtOAc (3x).[1] Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Result: Ethyl 3-(4-bromo-2-fluorophenyl)propanoate.

Step 3: Reduction to Alcohol

Objective: Convert the saturated ester to the primary alcohol.

  • Reagents: Lithium Aluminum Hydride (

    
    , 1.2 equiv) OR 
    
    
    
    (excess) in refluxing THF/MeOH.[1]
  • Protocol (LiAlH4 method for speed):

    • Suspend

      
       in anhydrous THF at 0°C under Argon.
      
    • Add the ester from Step 2 (dissolved in THF) dropwise to maintain internal temp < 5°C.

    • Stir at 0°C for 1 hour.

    • Fieser Quench: Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      = grams of
      
      
      used.[1]
    • Filter the white granular precipitate.[1] Concentrate the filtrate to obtain 3-(4-Bromo-2-fluorophenyl)propan-1-ol.

Step 4: Oxidation to Target Aldehyde

Objective: Controlled oxidation of alcohol to aldehyde.[1]

  • Choice of Method: Dess-Martin Periodinane (DMP) is recommended over Swern for ease of handling and lack of foul odor, unless scaling up >50g.

  • Reagents: Dess-Martin Periodinane (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Dichloromethane (DCM) (wet DCM actually accelerates DMP, but anhydrous is standard).[1]

  • Protocol:

    • Dissolve the alcohol in DCM (0.1 M). Add solid

      
      .[1]
      
    • Add DMP (1.2 equiv) in one portion at 0°C.

    • Remove ice bath and stir at Room Temperature for 1–2 hours.

    • Quench: Add saturated

      
       (sodium thiosulfate) and saturated 
      
      
      
      (1:1 mixture). Stir vigorously until the cloudy organic layer becomes clear (reduction of iodine byproducts).
    • Isolation: Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: The aldehyde is unstable on silica for long periods.[1] Perform a rapid filtration through a short silica plug (eluting with 10% EtOAc/Hexane) or use immediately.[1]

Part 4: Reaction Conditions Summary Table

TransformationReagentsConditionsCritical Note
Olefination Ph3P=CHCO2EtToluene, Reflux, 4hTPPO removal is key for clean product.
Alkene Reduction NaBH4 + NiCl2 MeOH/THF, 0°CDo NOT use Pd/C + H2 (Risk of debromination).[1]
Ester Reduction LiAlH4THF, 0°CMaintain low temp to avoid side reactions.[1]
Oxidation Dess-Martin (DMP)DCM, RT, 1.5hBuffer with NaHCO3 to protect acid-sensitive substrates.

Part 5: Stability & Storage Protocols

1. Oxidation Risk: Aldehydes, particularly those with electron-withdrawing aryl rings nearby, are prone to autoxidation to the corresponding carboxylic acid (3-(4-bromo-2-fluorophenyl)propanoic acid) upon exposure to air.

2. Storage Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C (Freezer).

  • Stabilizer: For long-term storage (>1 month), consider adding 0.1% BHT (Butylated hydroxytoluene) if downstream chemistry tolerates it.

  • Container: Amber glass vials with Teflon-lined caps.

3. Quality Control (QC):

  • 1H NMR Check: Monitor the aldehyde proton signal (

    
     ppm). Appearance of a broad singlet at 
    
    
    
    ppm indicates oxidation to acid.[1]
  • TLC: Aldehydes stain strongly with 2,4-DNP (orange/red spot). Acids do not stain with DNP but will stain with Bromocresol Green.

References

  • Preparation of Cinnamate Esters: Organic Syntheses, Coll.[1] Vol. 5, p. 509 (1973).[1] (General Wittig protocols).

  • Selective Reduction (Nickel Boride): Journal of Organic Chemistry, 1984 , 49, 2620-2622.[1] "Selective reduction of conjugated double bonds with nickel boride."

  • Use of 4-Bromo-2-fluorobenzaldehyde: PubChem Compound Summary for CID 2733364. (Starting material properties).

  • Dess-Martin Oxidation Protocol: Journal of Organic Chemistry, 1983 , 48, 4155.[1] (Standard DMP oxidation).[1]

  • DIBAL-H Reduction Guide:Organic Reactions, 1998, 53, 1. (Comprehensive review of aluminum hydride reductions).

Sources

Application Note: Scalable Synthesis and Handling of 3-(4-Bromo-2-fluorophenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-2-fluorophenyl)propanal (CAS: 134057-46-8) is a critical "linker" intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores. Its structural core—a 4-bromo-2-fluorophenyl moiety attached to a reactive propyl aldehyde—serves as a versatile handle for reductive aminations (e.g., in Olaparib analogs) or Wittig olefinations.

Scaling up the production of this aldehyde presents two distinct challenges:

  • Chemo-selectivity: The aryl bromide and fluoride functionalities must remain intact during the formation of the aldehyde.

  • Aldehyde Instability: Like many aryl-alkyl aldehydes, this compound is prone to aerobic oxidation (to the carboxylic acid) and aldol polymerization upon prolonged storage or exposure to heat.

This guide details a self-validating, scalable protocol for synthesizing this aldehyde via the Anelli Oxidation (TEMPO/Bleach) of its corresponding alcohol. This route is selected over Swern (cryogenic constraints) or Chromium-based methods (toxicity) due to its superior safety profile and operational simplicity at kilogram scales.

Process Safety & Hazard Analysis

Before initiating the protocol, the following specific hazards must be mitigated.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway The oxidation of alcohols with NaOCl is highly exothermic (

).
Active Cooling: Maintain reactor

. Dosing Control: Addition rate of NaOCl must be linked to cooling capacity.
Chemical Compatibility The aryl bromide is sensitive to lithium/halogen exchange; the fluoride makes the ring electron-deficient.Avoid strong organometallic bases (e.g., n-BuLi) in downstream steps. Ensure pH is buffered (8.5–9.5) during oxidation to prevent haloform side reactions.
Instability Product oxidizes to 3-(4-bromo-2-fluorophenyl)propanoic acid in air.Store under Argon/Nitrogen at -20°C. Use immediately or convert to bisulfite adduct for long-term storage.

Synthetic Pathway & Logic

The selected route utilizes a biphasic TEMPO-catalyzed oxidation.[1] This method relies on the in situ generation of the active N-oxoammonium species by sodium hypochlorite (bleach).

Mechanistic Workflow (Graphviz)

G Alcohol Starting Material 3-(4-bromo-2-fluorophenyl)propan-1-ol Intermediate Active Species N-Oxoammonium Ion Alcohol->Intermediate Hydride Transfer TEMPO Catalyst Cycle TEMPO / NaBr TEMPO->Intermediate Oxidation Oxidant Stoichiometric Oxidant NaOCl (Bleach) + NaHCO3 Oxidant->TEMPO Activates Byproduct Byproduct NaCl + H2O Oxidant->Byproduct Intermediate->TEMPO Regeneration Aldehyde Product 3-(4-Bromo-2-fluorophenyl)propanal Intermediate->Aldehyde Product Release

Figure 1: Catalytic cycle of the Anelli Oxidation. The N-oxoammonium ion selectively oxidizes the primary alcohol without affecting the aryl halides.

Detailed Experimental Protocol

Protocol A: TEMPO-Mediated Oxidation (Scale: 100g - 1kg)

Rationale: This protocol uses a biphasic system (DCM/Water) with NaBr as a co-catalyst. NaBr accelerates the reaction by forming hypobromite in situ, which oxidizes TEMPO faster than hypochlorite alone.

Materials:
  • Substrate: 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

  • Co-Catalyst: Sodium Bromide (NaBr) (0.1 equiv)

  • Oxidant: Sodium Hypochlorite (NaOCl) solution (Commercial bleach, ~10-13% w/v). Note: Titrate before use to determine exact active chlorine. (1.1 - 1.2 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO₃) (saturated aq.[2] solution)

  • Solvent: Dichloromethane (DCM) (10 volumes relative to substrate mass)

  • Quench: Sodium Thiosulfate (aq)

Step-by-Step Methodology:
  • Reactor Setup:

    • Equip a jacketed glass reactor with an overhead mechanical stirrer (high torque required for biphasic mixing), a thermowell, and a pressure-equalizing addition funnel.

    • Connect the reactor to a scrubber system (bleach can release minimal Cl₂ gas if pH drops).

  • Charge & Dissolution:

    • Charge 3-(4-bromo-2-fluorophenyl)propan-1-ol (e.g., 100 g, 429 mmol) and DCM (1.0 L).

    • Cool the solution to 0°C .

    • Add TEMPO (0.67 g, 4.3 mmol) and NaBr (4.4 g, 43 mmol) dissolved in a minimum amount of water.

    • Add saturated aqueous NaHCO₃ (200 mL) to buffer the system at pH 8.5–9.5. Critical: pH < 8.0 slows the reaction; pH > 10 promotes ester hydrolysis or aldol condensation.

  • Controlled Oxidation (The Critical Step):

    • Charge the addition funnel with NaOCl solution (calculated for 1.15 equiv).

    • Dropwise Addition: Add the NaOCl solution slowly over 45–60 minutes.

    • Temperature Limit: Adjust addition rate to keep internal temperature below 10°C .

    • Visual Cue: The organic layer will turn orange/red (TEMPO radical) and then yellow as the reaction proceeds. A persistent deep orange color indicates active oxidant is present.

  • Reaction Monitoring:

    • Sample the organic layer every 15 minutes after addition is complete.

    • TLC/HPLC: Look for the disappearance of the alcohol (

      
       in 20% EtOAc/Hex) and appearance of the aldehyde (
      
      
      
      ).
    • Endpoint: Typically achieved 15–30 minutes after oxidant addition is complete.

  • Quench & Workup:

    • Once conversion is >98%, quench by adding 10% aqueous Sodium Thiosulfate (200 mL) while stirring vigorously.

    • Test: Use Potassium Iodide (KI) starch paper. It should remain white (no active oxidant).

    • Separate the layers.[3][4][5] Extract the aqueous layer once with DCM (200 mL).

    • Combine organic layers and wash with Brine (saturated NaCl).

    • Dry over anhydrous

      
       and filter.[5]
      
  • Concentration:

    • Concentrate the filtrate under reduced pressure (Rotavap) at bath temperature < 30°C .

    • Caution: Do not heat to dryness aggressively; the aldehyde is thermally sensitive.

Protocol B: Purification via Bisulfite Adduct (Optional but Recommended for High Purity)

If vacuum distillation is risky due to thermal instability, the bisulfite method is the gold standard for purification.

  • Adduct Formation:

    • Dissolve the crude aldehyde in Ethanol (2 volumes).

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, 1.5 equiv) with vigorous stirring.

    • A white precipitate (the bisulfite adduct) will form over 1-2 hours.

    • Filter the solid and wash with Ethanol/Ether. The impurities (unreacted alcohol, over-oxidized acid) remain in the filtrate.

  • Regeneration:

    • Suspend the solid adduct in DCM/Water.

    • Adjust pH to 10–11 using Sodium Carbonate (

      
      ) or dilute NaOH.
      
    • Stir for 30 minutes. The adduct breaks down, releasing the pure aldehyde into the DCM layer.

    • Separate, dry, and concentrate as above.

Quality Control & Specifications

ParameterSpecificationAnalytical Method
Appearance Pale yellow to colorless oilVisual
Purity (HPLC) > 97.0% (Area %)C18 Column, ACN/Water + 0.1% TFA
Alcohol Content < 0.5%GC-FID or HPLC
Acid Content < 1.0%Titration or HPLC
Water Content < 0.2%Karl Fischer

Storage: Store at -20°C under Argon. Stability is typically < 3 months without degradation.

References

  • Anelli Oxidation Fundamentals

    • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

  • Olaparib Intermediate Synthesis (Contextual)

    • Wang, X., et al. (2022).[6] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega.

  • Flow Chemistry Optimization for Phenylpropanals

    • Pieber, B., et al. (2023). "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes." PMC.

  • Safety Data & Handling

    • BenchChem Application Notes.[2] "Oxidation of 3-bromo-1-propanol to 3-Bromopropanal."

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment and consult the specific SDS for 3-(4-bromo-2-fluorophenyl)propan-1-ol and reagents before scale-up.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromo-2-fluorophenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.

The synthesis of 3-(4-bromo-2-fluorophenyl)propanal presents a unique set of challenges owing to the presence of multiple reactive functional groups. The aldehyde is susceptible to oxidation and self-condensation, while the aryl bromide and fluoride moieties can influence the reactivity of the aromatic ring. This guide provides practical, field-proven insights to help you achieve a successful synthesis with high yield and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-(4-bromo-2-fluorophenyl)propanal, offering step-by-step solutions and the scientific reasoning behind them.

Question 1: My yield is consistently low when synthesizing the precursor alcohol, 3-(4-bromo-2-fluorophenyl)propan-1-ol, via a Grignard reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in the Grignard reaction to form 3-(4-bromo-2-fluorophenyl)propan-1-ol are a common issue. The primary culprits are often related to the stability of the Grignard reagent and competing side reactions.

Underlying Causes:

  • Benzyne Formation: A significant side reaction is the formation of a benzyne intermediate. The Grignard reagent, once formed from 1-bromo-2-fluoro-4-iodobenzene (or a similar dihalobenzene), can undergo elimination of magnesium bromide fluoride to generate a highly reactive benzyne.[1] This intermediate will then react non-selectively with other species in the reaction mixture, leading to a complex mixture of byproducts and a lower yield of the desired product.

  • Moisture and Air Sensitivity: Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen.[2] Any trace of water will quench the reagent, and oxygen can lead to the formation of undesired oxidized byproducts.

  • Impure Starting Materials: The purity of the starting aryl halide and magnesium is critical. Oxides on the surface of the magnesium can inhibit the reaction, and impurities in the aryl halide can lead to side reactions.

Troubleshooting Steps & Solutions:

  • Strict Anhydrous and Inert Conditions: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under vacuum. The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[3]

  • Magnesium Activation: Activate the magnesium turnings before use. This can be done by gently heating with a heat gun under vacuum or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3][4]

  • Controlled Addition: Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[3] This prevents a buildup of the Grignard reagent and minimizes the benzyne formation pathway.

  • Low-Temperature Reaction: Consider forming the Grignard reagent at a lower temperature (e.g., in THF at 0 °C) to suppress the elimination reaction leading to benzyne.

ParameterStandard ConditionOptimized ConditionRationale
Atmosphere AmbientInert (Argon/Nitrogen)Prevents quenching of Grignard reagent by moisture and oxygen.[2]
Solvent Technical Grade EtherAnhydrous, freshly distilledWater reacts with and destroys the Grignard reagent.
Temperature Room Temperature0 °C to refluxLower temperatures can suppress side reactions like benzyne formation.[1]
Addition Rate RapidSlow, dropwiseMaintains a low concentration of the Grignard reagent, minimizing side reactions.[3]
Question 2: I'm struggling with the oxidation of 3-(4-bromo-2-fluorophenyl)propan-1-ol to the aldehyde. I'm either getting unreacted starting material or over-oxidation to the carboxylic acid. How can I achieve selective oxidation?

Answer:

The selective oxidation of a primary alcohol to an aldehyde without further oxidation to the carboxylic acid is a delicate process. The choice of oxidizing agent and careful control of reaction conditions are paramount.

Underlying Causes:

  • Over-oxidation: Strong oxidizing agents like potassium permanganate or Jones reagent will readily oxidize the intermediate aldehyde to the corresponding carboxylic acid.[5]

  • Incomplete Reaction: Milder oxidizing agents may require longer reaction times or elevated temperatures, which can also lead to side reactions if not properly controlled.

Recommended Oxidation Methods & Protocols:

Several mild oxidation methods are well-suited for this transformation. Below is a comparison of common reagents:

Oxidation MethodReagentTypical YieldAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineHighMild conditions, high yields.[6]Requires low temperatures (-78 °C), unpleasant odor.
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneHighRoom temperature reaction, fast.[6]Reagent is expensive and can be shock-sensitive.
Pyridinium Chlorochromate (PCC) Pyridinium ChlorochromateGoodSimple procedure.Chromium reagent is toxic and requires careful handling and disposal.
TEMPO-catalyzed Oxidation TEMPO, NaOClGood to HighCatalytic, environmentally friendlier.Can be sensitive to substrate and reaction conditions.
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often favored for its mild conditions and high efficiency on a laboratory scale.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]

Question 3: My final product, 3-(4-bromo-2-fluorophenyl)propanal, seems to be unstable and decomposes upon storage or during purification. What is happening and how can I prevent this?

Answer:

Aldehydes, particularly those with α-hydrogens, are prone to a variety of decomposition pathways, including oxidation and polymerization.

Underlying Causes:

  • Aerial Oxidation: The aldehyde functional group can be readily oxidized by atmospheric oxygen to the corresponding carboxylic acid, especially in the presence of light.

  • Aldol Condensation/Polymerization: In the presence of acidic or basic impurities, the aldehyde can undergo self-condensation reactions (aldol reactions), leading to oligomers and polymers.

  • Instability on Silica Gel: Prolonged exposure to silica gel during column chromatography can sometimes lead to degradation, as silica gel can have acidic sites.

Strategies for Stabilization and Purification:

  • Inert Atmosphere: Handle and store the purified aldehyde under an inert atmosphere (argon or nitrogen) to prevent aerial oxidation.

  • Cold and Dark Storage: Store the product at low temperatures (e.g., -20 °C) and in an amber vial to protect it from light.

  • Purification Considerations:

    • Minimize the time the compound spends on the silica gel column.

    • Consider using a less acidic grade of silica gel or neutralizing the silica gel with a small amount of triethylamine in the eluent.

    • For small-scale purifications, preparative TLC can be a faster alternative to column chromatography.

  • Use Immediately: The best practice is to use the freshly prepared aldehyde as soon as possible in the subsequent reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare 3-(4-bromo-2-fluorophenyl)propanal?

A1: There are several viable synthetic strategies. The choice often depends on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Oxidation of the Corresponding Alcohol: This is a common and reliable method. It involves the synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol, followed by its selective oxidation to the aldehyde. The alcohol can be prepared via a Grignard reaction or other C-C bond-forming reactions.[7][8]

  • Route 2: Hydroformylation of a Styrene Derivative: This method involves the reaction of 4-bromo-2-fluorostyrene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium-based.[9][10] This route has high atom economy but may require specialized high-pressure equipment.

  • Route 3: Heck Reaction followed by Reduction: A Heck reaction between 4-bromo-2-fluoroiodobenzene and an acrolein equivalent can form an α,β-unsaturated aldehyde.[11][12] Subsequent selective reduction of the carbon-carbon double bond would yield the desired propanal.

Q2: What is the role of the fluorine atom in the synthesis?

A2: The fluorine atom at the 2-position of the phenyl ring has several electronic and steric effects that can influence the course of the synthesis:

  • Inductive Effect: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can influence the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution.

  • Steric Hindrance: The fluorine atom can exert steric hindrance, which may affect the regioselectivity of certain reactions.

  • Benzyne Formation: As discussed in the troubleshooting section, the presence of a fluorine atom ortho to a bromine atom can facilitate the formation of a benzyne intermediate in the presence of a strong base or an organometallic reagent.[1]

Q3: Are there any specific safety precautions I should take when working with the reagents involved in this synthesis?

A3: Yes, several reagents used in the synthesis of 3-(4-bromo-2-fluorophenyl)propanal require careful handling:

  • Organometallic Reagents (e.g., Grignard reagents): These are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.

  • Oxidizing Agents (e.g., DMP, PCC): These can be toxic and should be handled in a well-ventilated fume hood. DMP can be shock-sensitive.

  • Solvents (e.g., Diethyl Ether, Dichloromethane): These are often flammable and volatile. Work in a fume hood and avoid sources of ignition.

  • Brominated Compounds: Many organobromine compounds can be irritants or toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizing the Workflow

Synthetic Pathway via Alcohol Oxidation

G A 4-Bromo-2-fluoroiodobenzene C Grignard Reagent A->C 1. B Mg, Anhydrous Ether E 3-(4-Bromo-2-fluorophenyl)propan-1-ol C->E 2. D Ethylene Oxide G 3-(4-Bromo-2-fluorophenyl)propanal E->G 3. F Mild Oxidizing Agent (e.g., DMP, PCC)

Caption: A common synthetic route to 3-(4-bromo-2-fluorophenyl)propanal.

References

  • BenchChem. (n.d.). Grignard Reaction with 4-Fluorobenzaldehyde.
  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cascade Saegusa-Heck Reaction: Synthesis of β,β-Diarylacroleins from Aryl Propanals and Aryl Iodides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 3-(4-Fluorophenyl)-2,2-dimethyl-1-propanal. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroformylation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hydroformylation – Knowledge and References. Retrieved from [Link]

  • Reagentia. (n.d.). 3-(4-Bromo-2-fluorophenyl)propan-1-ol (1 x 1 g). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Reagentia. (n.d.). 3-(4-Bromo-2-fluorophenyl)propan-1-ol (1 x 100 mg). Retrieved from [Link]

  • Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • MDPI. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • PMC. (2011). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Retrieved from [Link]

  • PubMed. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]

  • Save My Exams. (2018). Propan-1-ol Oxidation. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • PMC. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

  • Wyzant. (2023). Discussion of how to produce propanal from alkene starting material. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Kinetic evaluation of the hydroformylation of the post-metathesis product 7-tetradecene using a bulky phosphite-modified rhodium catalyst. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • University of Groningen. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Retrieved from [Link]

  • Google Patents. (2020). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
  • PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. Retrieved from [Link]

Sources

Technical Support Center: Optimization & Troubleshooting for 3-(4-Bromo-2-fluorophenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-(4-Bromo-2-fluorophenyl)propanal Primary Precursor (Alcohol): 3-(4-Bromo-2-fluorophenyl)propan-1-ol [CAS: 1057671-56-3] Precursor (Ester): Methyl 3-(4-bromo-2-fluorophenyl)propanoate[1]

Executive Summary & Synthetic Strategy

The synthesis of 3-(4-Bromo-2-fluorophenyl)propanal presents a classic chemoselectivity challenge.[1] The presence of the aryl bromide moiety precludes standard catalytic hydrogenation methods (risk of hydrodehalogenation), while the aldehyde functionality is inherently unstable and prone to over-oxidation to the carboxylic acid.[1]

This guide focuses on the two most robust pathways for generating the target aldehyde with high fidelity:

  • Pathway A (Recommended): Controlled Oxidation of the saturated alcohol (3-(4-Bromo-2-fluorophenyl)propan-1-ol).[1]

  • Pathway B (Scale-Up): Partial Reduction of the corresponding ester using DIBAL-H.[1]

Pathway A: Oxidation of the Alcohol (Optimization Guide)[1]

Method of Choice: Dess-Martin Periodinane (DMP) or Swern Oxidation.[1][2] Why: These "weak" oxidants stop selectively at the aldehyde stage.[1][2] Strong oxidants (Jones Reagent, KMnO₄) will rapidly over-oxidize this substrate to 3-(4-bromo-2-fluorophenyl)propanoic acid.[1]

Protocol Optimization Parameters
ParameterRecommended SettingTechnical Rationale
Reagent Dess-Martin Periodinane (1.1 eq)Avoids the acidic conditions of Jones reagent and the cryogenic requirements of Swern.[1] Compatible with aryl halides.[3][4]
Solvent Dichloromethane (DCM)Anhydrous DCM minimizes hydrate formation.
Water Content < 0.05% (Strictly Anhydrous)Water promotes the formation of the gem-diol intermediate, which oxidizes further to the carboxylic acid.[1]
Buffer NaHCO₃ (1.5 eq)Neutralizes acetic acid byproducts from DMP, preventing acid-catalyzed degradation of the aldehyde.[1]
Temperature 0°C

RT
Start cold to control exotherm; warm to RT to ensure completion.
Troubleshooting Guide: Oxidation Workflow

Q: I am observing the carboxylic acid (over-oxidation) by LC-MS. How do I stop this?

  • Diagnosis: The reaction likely contains water.[1] DMP hydrolyzes to form acidic species that accelerate over-oxidation.

  • Fix: Ensure DCM is distilled over CaH₂ or passed through an activated alumina column. Add solid NaHCO₃ directly to the reaction flask before adding the oxidant.

Q: The reaction is stalled at 80% conversion. Should I add more oxidant?

  • Diagnosis: Old DMP reagent often loses potency (hydrolysis).[1]

  • Fix: Do not add a large excess (this promotes side reactions).[1] Instead, filter the reaction, re-dissolve the crude in fresh anhydrous DCM, and add 0.2 eq of fresh DMP.

Q: My isolated yield is low despite 100% conversion on TLC.

  • Diagnosis: Aldehyde instability during workup.

  • Fix: Avoid silica gel chromatography if possible. If necessary, neutralize the silica with 1% Triethylamine/Hexanes before loading the column.[1] Aldehydes bind irreversibly to acidic silica sites.

Pathway B: Reduction of the Ester (Optimization Guide)

Method of Choice: DIBAL-H Reduction at Cryogenic Temperatures.[1] Substrate: Methyl 3-(4-bromo-2-fluorophenyl)propanoate.[1]

Protocol Optimization Parameters
ParameterRecommended SettingTechnical Rationale
Reagent DIBAL-H (1.0 - 1.1 eq)Strict stoichiometry is required.[1] Excess hydride leads to the primary alcohol.[1]
Temperature -78°C (Constant)At > -60°C, the tetrahedral aluminum intermediate collapses, releasing the aldehyde, which is then rapidly reduced to the alcohol.[1][5]
Solvent Toluene or DCMToluene is preferred for DIBAL-H stability; DCM allows for lower viscosity at -78°C.
Quench Methanol

Rochelle's Salt
Critical for breaking the aluminum emulsion without destroying the aldehyde.[1]
Troubleshooting Guide: Reduction Workflow

Q: I am getting a mixture of aldehyde and alcohol (over-reduction).

  • Diagnosis: Temperature fluctuation. If the internal probe rises above -65°C during DIBAL addition, the intermediate collapses.[1]

  • Fix: Slow the addition rate of DIBAL-H. Use an acetone/dry ice bath and ensure the internal temperature (not just bath temp) remains at -78°C.

Q: The reaction emulsion is impossible to separate during workup.

  • Diagnosis: Aluminum salts form gelatinous precipitates with water.

  • Fix: Use the Rochelle's Salt Method :

    • Quench with MeOH at -78°C.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

    • Stir vigorously at Room Temperature for 2-4 hours until two clear layers form.

Q: I lost the Bromine atom (Hydrodehalogenation).

  • Diagnosis: This is rare with DIBAL but common if using catalytic hydrogenation or LiAlH₄ at high temps.

  • Fix: Verify you are using DIBAL-H, not LAH. Ensure the reaction is kept cold. The aryl-Br bond is stable to DIBAL at -78°C.[1]

Visual Logic & Workflows

Decision Matrix: Selecting the Correct Route

SynthesisRoute Start Starting Material Source? Alcohol Alcohol (CAS 1057671-56-3) Start->Alcohol Ester Ester (Propanoate) Start->Ester RouteA Route A: Oxidation (Recommended for <5g) Alcohol->RouteA RouteB Route B: Reduction (Recommended for Scale-up) Ester->RouteB DMP Reagent: Dess-Martin Periodinane Buffer: NaHCO3 Temp: 0°C RouteA->DMP DIBAL Reagent: DIBAL-H (1.0 eq) Temp: -78°C (CRITICAL) Quench: Rochelle's Salt RouteB->DIBAL Target Target: 3-(4-Bromo-2-fluorophenyl)propanal DMP->Target High Chemoselectivity DIBAL->Target Requires Temp Control

Caption: Decision matrix for selecting the optimal synthetic pathway based on available starting material.

Troubleshooting Logic: Oxidation Route

Troubleshooting Issue Problem: Low Yield / Impurities Check1 Is Product Acidic? (Over-oxidation) Issue->Check1 Action1 Dry Solvents Add NaHCO3 Buffer Check1->Action1 Yes Check2 Is Product Alcohol? (Incomplete Rxn) Check1->Check2 No Action2 Check Reagent Quality Add 0.2 eq Fresh DMP Check2->Action2 Yes Check3 Decomposition on Column? Check2->Check3 No Action3 Neutralize Silica with Et3N Or use Bisulfite Purification Check3->Action3 Yes

Caption: Step-by-step troubleshooting logic for the oxidation of 3-(4-Bromo-2-fluorophenyl)propan-1-ol.

Purification & Storage Protocols

Aldehydes are reactive electrophiles. Proper handling is essential to maintain purity.[1]

Purification: The Bisulfite Adduct Method

If column chromatography degrades your product, use this chemical purification technique:

  • Dissolve crude aldehyde in minimal Ethanol.

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 eq).

  • Shake vigorously. The aldehyde forms a solid bisulfite adduct.[1]

  • Filter the solid and wash with ether (removes non-aldehyde impurities).[1]

  • Regeneration: Suspend the solid in water and add saturated NaHCO₃ or 1M NaOH.[1] Extract the liberated aldehyde into DCM.[1]

Storage
  • Atmosphere: Store under Argon or Nitrogen. Oxygen rapidly converts the aldehyde to the acid.[1]

  • Temperature: -20°C.

  • Stabilizer: For long-term storage, consider adding 0.1% Hydroquinone (radical scavenger) to inhibit auto-oxidation, provided it does not interfere with the next step.[1]

References

  • Dess-Martin Oxidation (General Protocol): Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[6] Chem.1983 , 48, 4155–4156.

  • Swern Oxidation (Alternative Protocol): Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165–185.

  • DIBAL-H Reduction of Esters (Mechanism & Optimization): Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.[1]

  • Rochelle's Salt Workup (Aluminum Emulsions): Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Starting Material Data: 3-(4-Bromo-2-fluorophenyl)propan-1-ol (CAS 1057671-56-3).[1][7][8][9] Sigma-Aldrich / Merck Catalog.[1]

Sources

Technical Support Center: 3-(4-Bromo-2-fluorophenyl)propanal Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-Bromo-2-fluorophenyl)propanal. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile chemical intermediate. The following question-and-answer guide provides in-depth, field-proven insights to ensure the success and integrity of your experiments.

Section 1: Synthesis and Reaction Optimization

The synthesis of 3-(4-Bromo-2-fluorophenyl)propanal, particularly via the hydroformylation of 4-bromo-2-fluorostyrene, is a powerful but nuanced process. Success hinges on precise control over reaction parameters to maximize yield and regioselectivity while minimizing side reactions.

Q1: My hydroformylation reaction to synthesize 3-(4-Bromo-2-fluorophenyl)propanal is showing low conversion or poor yield. What are the likely causes and how can I fix them?

A1: Low conversion in a hydroformylation reaction is typically traced back to issues with the catalyst, reaction conditions, or substrate purity. Let's break down the critical factors.

The most common method for this synthesis is the Rhodium-catalyzed hydroformylation of 4-bromo-2-fluorostyrene. The catalytic cycle is sensitive to several variables:

  • Catalyst and Ligand Integrity: The active catalyst is typically a Rhodium complex with a phosphine ligand. The choice of ligand is critical not only for reactivity but also for regioselectivity. If your catalyst or ligand has degraded due to improper storage (exposure to air or moisture), its activity will be severely compromised.

  • Syngas (CO/H₂) Pressure & Ratio: The pressure of the carbon monoxide and hydrogen gas mixture is a primary driver of the reaction. Insufficient pressure (e.g., below 2.0 MPa) can lead to extremely slow or stalled reactions.[1] An optimal pressure is often around 4.0 MPa.[1] The ratio of CO to H₂ is also crucial; a 1:1 ratio is standard for this type of reaction.[1]

  • Temperature: Hydroformylation can often be conducted under mild conditions. For styrenes bearing electron-withdrawing groups like fluorine and bromine, temperatures around 30°C have proven effective and help minimize side reactions.[1] Excessively high temperatures can lead to catalyst decomposition or promote undesirable pathways like hydrogenation.

  • Solvent Choice: The solvent must fully dissolve the substrate and the catalyst complex. Toluene is an effective and commonly used solvent for this transformation.[1] Less suitable solvents like DCM or Et₂O can result in lower yields and selectivity.[1]

Troubleshooting Workflow for Low Yield:

Below is a logical workflow to diagnose and resolve issues with reaction yield.

G start Low Reaction Yield Observed cat_check Verify Catalyst & Ligand - Freshly prepared? - Stored under inert gas? start->cat_check cond_check Review Reaction Conditions - Syngas Pressure (≥ 4.0 MPa?) - Temperature (~30°C?) - Solvent (Toluene?) cat_check->cond_check If catalyst is good re_run Re-run with Fresh Reagents & Optimized Conditions cat_check->re_run If catalyst is suspect sub_check Analyze Starting Material - Purity of 4-bromo-2-fluorostyrene? - Presence of inhibitors? cond_check->sub_check If conditions are correct cond_check->re_run If conditions were off sub_check->re_run If substrate is pure sub_check->re_run If substrate is impure purify_sm Purify Starting Material sub_check->purify_sm If substrate is impure purify_sm->re_run

Caption: A workflow for troubleshooting low hydroformylation yield.

Optimized Reaction Parameters:

The following table summarizes a set of optimized conditions derived from studies on substituted styrenes.[1]

ParameterRecommended ValueRationale
Catalyst [Rh(COD)Cl]₂ / LigandProvides the active Rh-H species for catalysis.
Rh/Ligand Ratio 1:3An optimal ratio ensures catalyst stability and activity.[1]
Syngas (CO/H₂) 4.0 MPa (1:1 ratio)Sufficient pressure is required to drive the reaction forward efficiently.[1]
Temperature 30 °CMild temperature promotes high yield and selectivity for this substrate class.[1]
Solvent TolueneExcellent solvent for both substrate and catalyst complex.[1]
Substrate Conc. ~0.12 MA standard concentration for batch reactor processes.
Q2: My reaction produces a mixture of aldehydes. How do I improve the regioselectivity to favor the branched 3-(4-Bromo-2-fluorophenyl)propanal?

A2: This is a classic hydroformylation challenge. The reaction can produce two isomers: the desired branched aldehyde (from hydride addition to the C1 carbon of the styrene) and the linear isomer. Regioselectivity is almost entirely controlled by the steric and electronic properties of the ligand coordinated to the rhodium catalyst.

  • Causality: The key step determining the isomer is the migratory insertion of the alkene into the Rh-H bond. Bulky phosphine or phosphite ligands sterically hinder the approach of the rhodium complex to the internal carbon of the double bond, thus favoring hydride addition to the terminal carbon. This leads to the formation of the branched alkyl-rhodium intermediate, which ultimately yields the desired branched aldehyde. Styrenes with electron-withdrawing groups, such as the target substrate, already show a high intrinsic preference for the branched product.[1]

Strategies for Enhancing Regioselectivity:

  • Use Bulky Ligands: Employing sterically demanding phosphine or phosphite ligands is the most effective strategy. Ligands like triphenylphosphine (TPP) can improve selectivity, but more specialized, bulky ligands often provide the best results.[1]

  • Maintain Optimal CO Pressure: While high H₂ pressure can lead to hydrogenation, very low CO pressure can sometimes negatively impact selectivity by altering the equilibrium between different catalyst species. Adhering to the optimal 4.0 MPa of 1:1 syngas is recommended.

Catalytic Cycle and Regioselectivity:

The diagram below illustrates the catalytic cycle, highlighting the critical step where regioselectivity is determined.

G cluster_0 Rh-Catalyzed Hydroformylation Cycle A [Rh]-H (Active Catalyst) B Alkene Coordination A->B + Styrene C Hydride Migration (Regiochemistry Determined Here) B->C D_branched Branched [Rh]-Alkyl C->D_branched Favored Path (Bulky Ligand) D_linear Linear [Rh]-Alkyl C->D_linear Minor Path E CO Insertion D_branched->E D_linear->E F Oxidative Addition (H₂) E->F G Reductive Elimination F->G G->A Catalyst Regeneration Prod_branched Branched Aldehyde (Desired Product) G->Prod_branched Prod_linear Linear Aldehyde (Byproduct) G->Prod_linear

Sources

Validation & Comparative

X-ray crystallography data for 3-(4-Bromo-2-fluorophenyl)propanal derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Methodological Guide to the Structural Elucidation of 3-(4-Bromo-2-fluorophenyl)propanal Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, efficacy, and safety profile. Molecules like 3-(4-Bromo-2-fluorophenyl)propanal and its derivatives represent a class of synthetic intermediates that are of significant interest in medicinal chemistry. The specific placement of the bromo and fluoro substituents on the phenyl ring can drastically alter electronic distribution and steric profile, influencing how the molecule interacts with its biological target. Therefore, unambiguous confirmation of their molecular structure is a critical step in the research and development pipeline.

This guide provides a comprehensive overview of X-ray crystallography as the gold standard for determining the absolute structure of crystalline small molecules. It further compares this technique with other widely used analytical methods, offering a decision-making framework for researchers. We will delve into the theoretical underpinnings, practical experimental workflows, and the comparative strengths of each approach, grounded in the context of analyzing novel phenylpropanal derivatives.

Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule as it is packed in a crystal lattice. This level of detail is often unattainable by other methods.

The Experimental Workflow: From Powder to Structure

The journey from a newly synthesized powder to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each step is critical for a successful outcome.

The absolute prerequisite for X-ray analysis is a high-quality single crystal. For novel organic compounds like a 3-(4-Bromo-2-fluorophenyl)propanal derivative, this is often the most challenging step. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.

The choice of solvent is crucial and is often determined empirically. A good starting point is a solvent system in which the compound has moderate solubility.

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of angles, and for each orientation, the diffraction pattern of X-rays is recorded by a detector.

The collected diffraction data (a set of intensities and positions of diffraction spots) is then processed.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map. This map provides a rough picture of the atomic arrangement.

  • Structure Refinement: The initial model is refined against the experimental data. The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor; a lower R-factor indicates a better fit.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Compound Synthesized Compound (e.g., Propanal Derivative) Crystallization Crystal Growth (Vapor Diffusion, Slow Evaporation) Compound->Crystallization Screen Solvents Crystal Single Crystal (0.1-0.3 mm) Crystallization->Crystal Mount Mount Crystal on Goniometer Crystal->Mount Diffractometer X-ray Diffractometer (Cryo-cooled, 100 K) Mount->Diffractometer Diffraction Collect Diffraction Patterns Diffractometer->Diffraction Rotate Crystal Processing Process Raw Data (Indexing, Integration) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement (Least-Squares Fitting) Solution->Refinement Final Final Structure (CIF File, R-factor) Refinement->Final

Caption: Workflow for Single-Crystal X-ray Crystallography.

Interpreting the Data: A Hypothetical Case Study

While specific data for 3-(4-Bromo-2-fluorophenyl)propanal is not publicly available as of this writing, we can illustrate the expected output using data typical for a small organic molecule.

ParameterValue / DescriptionSignificance
Chemical Formula C₉H₈BrFOConfirms the elemental composition of the crystallized molecule.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell. Crucial for structure solution.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Åα = 90°, β = 98.5°, γ = 90°The dimensions of the repeating box that builds the crystal.
R-factor (R1) 0.035 (3.5%)A key indicator of the quality of the refinement. Values below 5% are considered excellent for small molecules.
Key Bond Lengths C-Br: ~1.90 ÅC-F: ~1.35 ÅProvides direct evidence of covalent bonding and can indicate electronic effects within the molecule.
Key Torsion Angles e.g., C-C-C-C dihedral angle of the propanal chainDefines the conformation of flexible parts of the molecule in the solid state.

This data provides an unparalleled level of structural detail, confirming not only the connectivity of the atoms but also their precise spatial arrangement.

Part 2: The Broader Analytical Context - Comparison with Alternative Techniques

While X-ray crystallography is definitive, it is not always feasible or necessary. Other techniques provide complementary information and are often used for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • Strengths: Provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F NMR), establishing the connectivity through bonds (e.g., COSY, HSQC experiments). It is non-destructive and provides data on the molecule's structure and dynamics in a solution state, which can be more biologically relevant.

  • Weaknesses: NMR determines relative, not absolute, stereochemistry without specialized experiments. It provides an average structure in solution, which may differ from the solid-state conformation. For complex molecules, signal overlap can make interpretation difficult.

Mass Spectrometry (MS)

MS is an essential technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Strengths: Extremely sensitive, requiring very little sample. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula. Tandem MS (MS/MS) can reveal structural fragments, helping to piece together the molecular structure.

  • Weaknesses: As a "destructive" technique, it breaks the molecule apart. It does not provide information about the 3D arrangement or stereochemistry of the molecule.

A Decision-Making Framework

The choice of analytical technique depends on the specific question being asked. The following flowchart illustrates a logical approach for the characterization of a novel compound like a 3-(4-Bromo-2-fluorophenyl)propanal derivative.

G decision decision result result start Newly Synthesized Compound ms Perform HRMS start->ms formula_ok Molecular Formula Confirmed? ms->formula_ok nmr Perform 1D & 2D NMR (¹H, ¹³C, ¹⁹F, COSY) connectivity_ok Connectivity Unambiguous? nmr->connectivity_ok formula_ok->nmr Yes revisit_synthesis Re-evaluate Synthesis or Purification formula_ok->revisit_synthesis No stereo_q Absolute Stereochemistry or Conformation Needed? connectivity_ok->stereo_q Yes connectivity_ok->revisit_synthesis No crystallize Attempt Crystallization stereo_q->crystallize Yes solution_structure Solution Structure (Relative Stereochem) stereo_q->solution_structure No xray Perform X-ray Crystallography crystallize->xray final_structure Definitive 3D Structure xray->final_structure

Caption: Decision flowchart for structural elucidation.

Conclusion

For novel molecules such as 3-(4-Bromo-2-fluorophenyl)propanal derivatives, a multi-faceted analytical approach is essential. While NMR and MS are indispensable for initial characterization and confirmation of the chemical constitution, X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement. It provides the ultimate structural proof, resolving ambiguities in conformation and absolute stereochemistry that are critical for understanding structure-activity relationships in drug design and development. The investment in growing high-quality crystals and performing a diffraction experiment is often justified by the unparalleled clarity and certainty it brings to a research program.

References

  • Mague, J. T., & Pascal, R. A., Jr. (2003). 2-Bromo-6-fluoro- and 2,4-Dibromo-6-fluorophenyl(2,4,6-tri-tert-butylphenyl)phosphines and Their Sulfides and Selenides. Journal of Organic Chemistry, 68(1), 224-230.
  • Molander, G. A., & Biolatto, B. (2003).
  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • RCSB Protein Data Bank (PDB). [Link]

  • Cody, W. L., et al. (1993). Synthesis and activity of a novel class of 3-amino-2-hydroxy-4-phenylbutanoic acid inhibitors of human renin. Journal of Medicinal Chemistry, 36(23), 3654-3660.
  • JoVE. An Introduction to X-ray Crystallography. [Link]

  • ScienceDirect. X-Ray Crystallography. [Link]

  • Al-Said, N. H. (2011). Synthesis and characterization of some new propanal derivatives. Journal of the Serbian Chemical Society, 76(7), 957-966.

Safety Operating Guide

Personal protective equipment for handling 3-(4-Bromo-2-fluorophenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-(4-Bromo-2-fluorophenyl)propanal is a halogenated aromatic aldehyde used primarily as an intermediate in medicinal chemistry. Due to the combination of the reactive aldehyde functionality and the halogenated aromatic ring, this compound presents specific risks regarding skin sensitization, respiratory irritation, and potential corrosivity.

Core Safety Directive: Treat as a Potent Sensitizer and Irritant . All handling must occur within a certified chemical fume hood.

Immediate Action Card: PPE & First Aid
Category Requirement Critical Note
Gloves Double-gloved Nitrile (0.11 mm min. thickness)Change outer glove immediately upon splash contact.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to potential lachrymatory effects of aldehydes.
Body Lab Coat (Buttoned) + Long Sleeves Ensure no skin gap between cuff and glove.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Do not handle on an open bench.
Skin Contact Wash with soap & water for 15 min Aldehydes bind proteins; immediate removal is critical to prevent sensitization.
Eye Contact Flush for 15 min Use emergency eyewash immediately.[1]

Hazard Identification & Risk Assessment (Read-Across Analysis)

Scientific Integrity Note: While specific toxicological data for this exact isomer is limited, safety protocols are derived from the "Read-Across" method using structurally validated analogues (e.g., 3-(4-Fluorophenyl)propionaldehyde and general halogenated benzyl derivatives).

  • Chemical Nature: Halogenated Aromatic Aldehyde.

  • Physical State: Likely a low-melting solid or viscous liquid at room temperature (Melting point est. 35–55 °C based on analogues).

  • Key Hazards:

    • Respiratory Irritation (H335): Aldehyde vapors are irritating to mucous membranes.

    • Skin Sensitization (H317): Aldehydes are known haptens; repeated exposure can lead to allergic contact dermatitis.

    • Ocular Damage (H319/H318): High potential for severe eye irritation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection levels based on the specific operation being performed.

OperationPrimary HazardHand ProtectionEye/Face ProtectionEngineering Controls
Weighing / Aliquoting Dust/Vapor InhalationDouble Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Splash GogglesFume Hood (Sash at working height)
Reaction Setup Splash / ExothermDouble Nitrile + Chemical Resistant ApronChemical Splash Goggles + Face Shield (if >50g)Fume Hood
Quenching / Workup Gas Evolution / SplashDouble Nitrile (Long cuff preferred)Chemical Splash GogglesFume Hood
Spill Cleanup High Concentration ExposureSilver Shield® or Laminate Barrier GlovesFull Face Respirator (if outside hood)Evacuate area if spill is >100mL outside hood

Operational Handling Protocol

Phase 1: Preparation & Storage
  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids upon air exposure; the presence of halogens (Br, F) can increase acidity if hydrolyzed.

  • Vessel Selection: Use glass or Teflon (PTFE) containers. Avoid metal spatulas if the compound is potentially corrosive or if trace metal catalysis is a concern for downstream coupling.

Phase 2: Transfer & Weighing
  • Equip PPE: Don double nitrile gloves and goggles before opening the chemical cabinet.

  • Transfer: Move the source container into the fume hood.

  • Weighing:

    • If Solid: Use a disposable anti-static weighing boat. Do not return excess material to the stock bottle to prevent cross-contamination.

    • If Liquid: Use a positive-displacement pipette for viscous liquids to ensure accuracy and prevent dripping.

  • Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe (Acetone/DCM) inside the hood before returning to storage.

Phase 3: Reaction Integration
  • Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate.

  • Reactivity Check: When using strong bases (e.g., NaH, LDA) for enolate formation, add the base slowly at low temperature (-78 °C or 0 °C) to prevent rapid exotherm or polymerization of the aldehyde.

Waste Disposal Strategy

Proper disposal is a logistical necessity to prevent environmental contamination and regulatory fines.

Waste Stream Classification: Halogenated Organic Waste

Waste TypeContainer LabelingSegregation Rule
Mother Liquor / Solvents "Halogenated Organic Solvents"DO NOT mix with acid waste or oxidizers.
Solid Waste (Gloves, Wipes) "Contaminated Solids (Halogenated)"Double-bag in clear polyethylene bags.
Aqueous Workup "Aqueous Waste (Trace Organics)"Check pH. If neutral, dispose per site protocol. If acidic/basic, neutralize first.[2]

Disposal Logic:

  • Segregation: The presence of Bromine and Fluorine atoms mandates this be treated as Halogenated Waste . Incineration requires specific scrubbers for HBr and HF generation.

  • Labeling: Clearly mark "Contains Halogens" on the waste tag to inform the disposal facility.

Emergency Response & Spill Management

Scenario: Benchtop Spill (< 10 mL/g)

  • Alert: Notify nearby personnel immediately.

  • Contain: Place an absorbent pad (pig mat) over the liquid spill. If solid, cover with damp paper towels to prevent dust generation.

  • Neutralize: No specific neutralization required; absorb and collect.

  • Clean: Wipe area with Acetone, then soap and water.

  • Dispose: Place all cleanup materials in the Halogenated Solid Waste bin.

Scenario: Skin/Eye Exposure [3][4][5][6]

  • Self-Validation Step: If you feel a burning sensation or smell a sharp, fruity/pungent odor, exposure has occurred.

  • Action: Proceed immediately to the safety shower/eyewash. Do not hesitate.

Visualized Workflow (Graphviz)

The following diagram illustrates the safe handling logic flow, ensuring a closed-loop safety system.

SafetyProtocol cluster_emergency Emergency Loop Start Start: Chemical Retrieval CheckState Check Physical State Start->CheckState SolidHandling Solid: Use Anti-static Boat Avoid Dust Generation CheckState->SolidHandling If Solid LiquidHandling Liquid: Positive Displacement Pipette CheckState->LiquidHandling If Liquid HoodWork Fume Hood Operation (Sash < 18 inches) SolidHandling->HoodWork LiquidHandling->HoodWork Waste Disposal: Halogenated Waste Stream HoodWork->Waste Post-Experiment Spill Spill Detected Absorb Absorb/Sweep (Do NOT create dust) Spill->Absorb Bag Double Bag as Halogenated Waste Absorb->Bag Bag->Waste

Caption: Operational workflow for handling 3-(4-Bromo-2-fluorophenyl)propanal, distinguishing between physical states and converging on the critical Halogenated Waste stream.

References

  • Sigma-Aldrich. Safety Data Sheet for 3-(4-Fluorophenyl)propionaldehyde (Analogue). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary for 2-(4-Bromophenyl)propanal (Structural Analogue). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Retrieved from

  • Thermo Fisher Scientific. Handling and Disposal of Halogenated Solvents and Reagents. Retrieved from

Sources

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